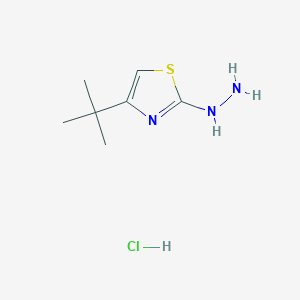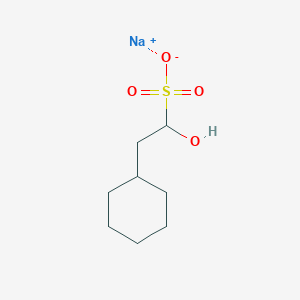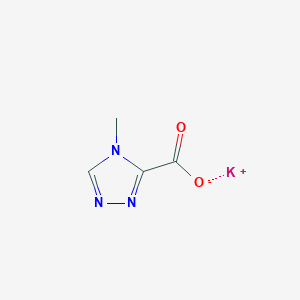amine CAS No. 1509239-12-6](/img/structure/B1407427.png)
[(2-Bromo-3-methoxyphenyl)methyl](methyl)amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
Synthesis of 6-(2-Hydroxyphenyl)-2-thiouracils
A study by Morita, Tanaka, and Takagi (1983) explored the synthesis of 6-(2-Hydroxyphenyl)-2-thiouracil and its derivatives, which involved reactions of various compounds including 4-methoxycoumarin. This illustrates the utility of specific bromo-methoxyphenyl compounds in synthesizing complex chemical structures (Morita, Tanaka, & Takagi, 1983).
Pharmacokinetics and Toxicology of NBOMe Derivatives
Richter et al. (2019) conducted an in-depth study on the toxicokinetics and analytical toxicology of NBOMe derivatives, including N-[(2-methoxyphenyl)methyl] analogues. This research provides insights into the metabolism, enzyme involvement, and plasma protein binding of these compounds, contributing to our understanding of their pharmacological and toxicological profiles (Richter et al., 2019).
Synthesis and Application in Anticoccidial Agents
Georgiadis (1976) reported the synthesis of compounds involving amine addition to specific methoxyphenyl derivatives, which showed significant activity as coccidiostats. This research demonstrates the potential of such compounds in the development of new antimicrobial agents (Georgiadis, 1976).
Biochemical Studies
Study on Monoamine Oxidase Inhibitors
Ferguson and Keller (1975) synthesized and tested a series of 4-methoxy-beta-hydroxyphenethylamines, including N-methylated derivatives, for their monoamine oxidase inhibiting activity. Their findings contribute to the understanding of biochemical pathways and potential therapeutic applications (Ferguson & Keller, 1975).
Antibacterial Properties of Bromophenol Derivatives
Research by Xu et al. (2003) on bromophenol derivatives isolated from the red alga Rhodomela confervoides, including methoxyphenyl compounds, revealed significant antibacterial activities. This study highlights the potential of these compounds in developing new antibacterial agents (Xu et al., 2003).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(2-bromo-3-methoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-7-4-3-5-8(12-2)9(7)10/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEDAXCBPALPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1407345.png)



![[4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B1407350.png)



![3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one](/img/structure/B1407359.png)
![4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1407361.png)
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407362.png)

![{[2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothien-3-yl]methyl}amine hydrochloride](/img/structure/B1407365.png)
![{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride](/img/structure/B1407366.png)